3-(2-methoxyphenyl)-2,5-dimethyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine
Description
The compound 3-(2-methoxyphenyl)-2,5-dimethyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine (CAS: 879583-16-1) is a pyrazolo[1,5-a]pyrimidine derivative with a molecular formula of C₂₀H₁₉N₅O and a monoisotopic mass of 345.15896 g/mol . Its structure features:
- A 2-methoxyphenyl substituent at the 3-position of the pyrazolo[1,5-a]pyrimidine core.
- 2,5-Dimethyl groups on the pyrimidine ring.
- A pyridin-2-ylmethylamine group at the 7-position.
Pyrazolo[1,5-a]pyrimidines are recognized for their role as ATP synthase inhibitors in mycobacterial treatments and anti-Wolbachia agents . The structural modifications in this compound aim to balance potency, selectivity, and pharmacokinetic properties.
Properties
IUPAC Name |
3-(2-methoxyphenyl)-2,5-dimethyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O/c1-14-12-19(23-13-16-8-6-7-11-22-16)26-21(24-14)20(15(2)25-26)17-9-4-5-10-18(17)27-3/h4-12,23H,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYXAVWSFOFWKCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)NCC3=CC=CC=N3)C)C4=CC=CC=C4OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial enzyme involved in cell cycle regulation, specifically the transition from G1 phase to S phase and the progression of the S phase. Inhibition of CDK2 is an appealing target for cancer treatment that selectively targets tumor cells.
Mode of Action
The compound interacts with CDK2, inhibiting its activity. This inhibition disrupts the normal cell cycle progression, leading to a halt in cell division
Biochemical Pathways
The compound affects the cell cycle regulation pathway by inhibiting CDK2. This results in the disruption of the normal cell cycle, leading to a halt in cell division. The downstream effects of this disruption can include apoptosis or programmed cell death.
Pharmacokinetics
The compound’s effectiveness against various cell lines suggests it may have favorable bioavailability.
Result of Action
The compound’s action results in significant inhibition of cell growth in various cell lines. Specifically, it has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines, and moderate activity against HepG-2. This suggests that the compound could potentially be used as a therapeutic agent in the treatment of certain types of cancer.
Biological Activity
The compound 3-(2-methoxyphenyl)-2,5-dimethyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine is a member of the pyrazolo[1,5-a]pyrimidine family, which has garnered interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, enzymatic inhibition, and potential therapeutic applications.
- Molecular Formula : C21H21N5O
- Molecular Weight : 359.433 g/mol
- IUPAC Name : this compound
This compound's structure suggests potential interactions with various biological targets, particularly in cancer therapy and enzymatic inhibition.
Anticancer Properties
Research indicates that pyrazolo[1,5-a]pyrimidine derivatives exhibit significant anticancer activity. The compound has been evaluated against several cancer cell lines:
These results highlight its potential as an effective anticancer agent, particularly against breast cancer (MCF7) and lung cancer (NCI-H460).
Enzymatic Inhibition
The pyrazolo[1,5-a]pyrimidine scaffold is known for its ability to inhibit various enzymes involved in cancer progression. Studies have shown that derivatives of this compound can inhibit kinases critical for tumor growth:
- Aurora-A Kinase Inhibition : The compound displayed an IC50 of 0.16 µM against Aurora-A kinase, indicating potent inhibitory activity that could hinder cancer cell proliferation .
The mechanism by which this compound exerts its anticancer effects may involve:
- Inhibition of Cell Cycle Progression : By targeting specific kinases, it can disrupt the normal cell cycle, leading to apoptosis in cancer cells.
- Induction of Apoptosis : The compound may activate apoptotic pathways through the upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins.
Study 1: Efficacy Against MCF7 Cells
A study conducted by Wei et al. evaluated the efficacy of various pyrazolo[1,5-a]pyrimidine derivatives against MCF7 cells. The results indicated that compounds with similar structures exhibited IC50 values ranging from 0.01 µM to 0.46 µM, showcasing their potential as effective agents in breast cancer treatment .
Study 2: Selectivity and Toxicity
Another investigation assessed the selectivity of these compounds towards cancer cells compared to normal cells. The findings suggested that while the compounds effectively inhibited cancer cell lines, they demonstrated lower toxicity towards non-cancerous cells, indicating a favorable therapeutic index .
Comparison with Similar Compounds
Substituent Effects at the 3-Position
The 3-position substituent critically influences biological activity. Key comparisons include:
- 4-Fluorophenyl derivatives exhibit superior anti-mycobacterial activity (MIC: 0.06 µM) compared to other substituents, attributed to optimal electron-withdrawing effects and steric compatibility .
- The target compound’s 2-methoxyphenyl group introduces steric hindrance and electron-donating effects, which may reduce ATP synthase binding affinity compared to para-halogenated analogues .
Substituent Effects at the 5-Position
The 5-position tolerates diverse substituents, including alkyl, aryl, and heteroaryl groups:
Modifications at the 7-Position
The pyridin-2-ylmethylamine group is conserved in many active analogues, but substituents on the pyridine ring modulate pharmacokinetics:
Physicochemical and Pharmacokinetic Properties
- LogP/D : The target compound’s LogP is estimated at ~3.8, comparable to 5-(4-methoxyphenyl) derivatives (LogP: 3.5) but lower than 5-aryl analogues (LogP: 4.2–5.1) .
- hERG Inhibition : Fluorophenyl and pyridine-modified analogues show low hERG risk (IC₅₀ >30 µM), suggesting the target compound may share this safety profile .
- Synthetic Accessibility : The target compound’s synthesis likely follows routes similar to , involving Suzuki coupling and amine alkylation .
Q & A
Q. Characterization Methods
- 1H/13C NMR : Assigns substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm; pyridine protons at δ 8.0–8.5 ppm) .
- HRMS : Confirms molecular formula (e.g., observed m/z 403.1778 [M+H]⁺ for C₂₂H₂₂N₄O₂) .
- X-ray Crystallography : Resolves intermolecular interactions (e.g., hydrogen bonding between pyridine nitrogen and solvent) .
Q. Table 1: Structural and Analytical Data
What is a typical multi-step synthesis pathway for this compound?
Basic Research Focus
A representative synthesis involves:
Core Formation : Condensation of 5-aminopyrazole with β-ketoester to form the pyrazolo[1,5-a]pyrimidine core .
Substituent Introduction :
- Position 3 : Suzuki coupling with 2-methoxyphenylboronic acid .
- Position 7 : Nucleophilic substitution using 2-picolylamine .
Purification : Column chromatography (silica gel, ethyl acetate/hexane) .
Q. Critical Considerations
- Protecting Groups : Use of Boc-protected amines to prevent side reactions .
- Yield Optimization : Microwave-assisted synthesis reduces reaction time (e.g., 80°C, 30 min, 78% yield) .
How can reaction conditions be optimized for improved yield and purity?
Advanced Research Focus
Key Parameters :
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates .
- Catalysts : Pd(PPh₃)₄ for efficient Suzuki coupling (0.5 mol%, 85°C) .
- Temperature Control : Lower temps (≤60°C) reduce decomposition in amine substitution steps .
Q. Table 2: Reaction Optimization Strategies
| Parameter | Optimal Condition | Impact on Yield/Purity | Evidence Reference |
|---|---|---|---|
| Suzuki Coupling | 85°C, DMF, 12 hr | 82% yield, >90% purity | |
| Amine Substitution | 60°C, THF, 24 hr | 75% yield, 88% purity | |
| Purification | Gradient elution (EtOAc/Hexane) | >95% purity |
How to resolve contradictions in reported biological activity data?
Advanced Research Focus
Case Example : Discrepancies in IC₅₀ values for kinase inhibition may arise from:
Q. Methodological Solutions :
Standardized Assays : Use fixed ATP levels (10 µM) and recombinant enzymes .
Control Experiments : Include positive controls (e.g., staurosporine) and solvent controls .
SAR Studies : Compare analogs (e.g., 4-fluoro vs. 4-chloro phenyl derivatives) to isolate substituent effects .
What computational methods predict binding modes and target interactions?
Q. Advanced Research Focus
- Molecular Docking (AutoDock Vina) : Identifies potential binding pockets in kinases (e.g., CDK2, PDB ID 1HCL) .
- MD Simulations (GROMACS) : Assess stability of ligand-target complexes (20 ns trajectories, RMSD <2 Å) .
- Free Energy Calculations (MM/PBSA) : Quantifies binding affinity (ΔG = -9.8 kcal/mol for CDK2) .
Q. Key Findings :
- The pyridine nitrogen forms a critical hydrogen bond with kinase hinge region (Glu81) .
- 2-Methoxyphenyl enhances hydrophobic interactions with Leu83 .
How do substituent variations affect physicochemical and pharmacological properties?
Advanced Research Focus
Table 3: Substituent Impact Analysis
Q. Methodological Insights :
- LogP Measurement : Shake-flask method (octanol/water partition) .
- Solubility Assay : HPLC quantification in PBS (pH 7.4) .
What strategies validate target engagement in cellular models?
Q. Advanced Research Focus
Cellular Thermal Shift Assay (CETSA) : Confirms target binding by measuring protein thermal stability shifts (e.g., ΔTm = 4.2°C for CDK2) .
Western Blotting : Monitors downstream biomarkers (e.g., reduced Rb phosphorylation in cancer cells) .
CRISPR Knockout : Eliminates target protein to confirm phenotype rescue .
Q. Critical Controls :
- Use of inactive enantiomers to rule out off-target effects .
- Dose-response curves (IC₅₀ = 120 nM in MCF-7 cells) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
